molecular formula C10H11NO3 B3023648 (1-Phenyl-ethylideneaminooxy)-acetic acid CAS No. 63563-93-9

(1-Phenyl-ethylideneaminooxy)-acetic acid

Cat. No. B3023648
CAS RN: 63563-93-9
M. Wt: 193.2 g/mol
InChI Key: RCSPUQDYCFCXCV-DHZHZOJOSA-N
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Description

“(1-Phenyl-ethylideneaminooxy)-acetic acid” is a chemical compound with the molecular formula C10H11NO3 . It is also known by other synonyms such as AKOS AU36-M2 and Acetic acid, [[(1-phenylethylidene)amino]oxy]-, (E)- (9CI) .


Molecular Structure Analysis

The molecular weight of “this compound” is 193.2 . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Degradation and Environmental Impact

(1-Phenyl-ethylideneaminooxy)-acetic acid, as a chemical compound, has not been directly studied in the references available. However, the degradation of similar acetic acid derivatives and their environmental impacts have been a subject of research. For instance, the advanced oxidation processes (AOPs) have been applied for the degradation of acetaminophen, leading to various by-products such as acetic acid. These processes are crucial for removing recalcitrant compounds from the environment, particularly water bodies, to mitigate ecosystem threats (Qutob et al., 2022).

Biochemical and Pharmacological Research

The study of acetic acid and its derivatives extends into biochemical and pharmacological research. Acetic acid, a simple carboxylic acid, plays a significant role in cellular metabolism and has applications in the food industry, particularly in vinegar production. Research has focused on understanding the mechanisms underlying cell death induced by acetic acid in yeasts, providing insights into molecular events involved in regulated cell death (Chaves et al., 2021). Such studies contribute to the broader understanding of cell death processes and their implications in biotechnology and biomedicine.

Anticancer Research

Cinnamic acid derivatives, closely related to acetic acid derivatives in their structural aspects, have been studied for their anticancer potentials. These derivatives have attracted attention due to their traditional and recent applications as antitumor agents. The synthesis and biological evaluation of various cinnamoyl acids and their derivatives underscore their significance in anticancer research (De, Baltas, & Bedos-Belval, 2011).

Antioxidant Activities

The antioxidant activities of hydroxycinnamic acids and their derivatives, including those related to acetic acid derivatives, have been extensively reviewed. These compounds are present in various food groups and exhibit significant antioxidant activity by scavenging different radicals and acting as chain-breaking antioxidants. Such properties make them important for disease risk reduction and health promotion (Shahidi & Chandrasekara, 2010).

Lactic Acid Production and Biotechnological Routes

The production of lactic acid from biomass, a process related to the use and transformation of acetic acid derivatives, highlights the biotechnological applications of carboxylic acids. Lactic acid serves as a precursor for the synthesis of biodegradable polymers and is a key feedstock for green chemistry, demonstrating the versatile applications of carboxylic acids in sustainable technologies (Gao, Ma, & Xu, 2011).

Safety and Hazards

The safety data sheet for “(1-Phenyl-ethylideneaminooxy)-acetic acid” indicates that it is intended for research and development use only, under the supervision of a technically qualified individual . The hazard statements for this compound are not specified in the search results .

properties

IUPAC Name

2-[(E)-1-phenylethylideneamino]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-8(11-14-7-10(12)13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSPUQDYCFCXCV-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC(=O)O)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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